[3-(4-Nitro-phenyl)-pyrazol-1-yl]-acetic acid tert-butyl ester
Overview
Description
[3-(4-Nitro-phenyl)-pyrazol-1-yl]-acetic acid tert-butyl ester is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a nitrophenyl group and an acetic acid tert-butyl ester moiety
Mechanism of Action
Mode of Action
It is known that many similar compounds interact with their targets by binding to specific receptors or enzymes, which can lead to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have shown a variety of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Nitro-phenyl)-pyrazol-1-yl]-acetic acid tert-butyl ester typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Nitration of the Phenyl Group: The phenyl group is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position.
Esterification: The acetic acid moiety is introduced through esterification with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amine using reagents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles such as alcohols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Tin(II) chloride, iron powder, acidic conditions.
Substitution: Alcohols, amines, basic or acidic conditions.
Major Products Formed
Reduction: Formation of [3-(4-Amino-phenyl)-pyrazol-1-yl]-acetic acid tert-butyl ester.
Substitution: Formation of various esters or amides depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity Studies: The compound and its derivatives are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
Drug Development: The compound is investigated for its potential as a lead compound in the development of new pharmaceuticals targeting specific biological pathways.
Industry
Chemical Intermediates: The compound is used as an intermediate in the synthesis of other valuable chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
[3-(4-Amino-phenyl)-pyrazol-1-yl]-acetic acid tert-butyl ester: A reduced form of the compound with an amino group instead of a nitro group.
[3-(4-Methyl-phenyl)-pyrazol-1-yl]-acetic acid tert-butyl ester: A derivative with a methyl group instead of a nitro group.
Uniqueness
Nitro Group: The presence of the nitro group in [3-(4-Nitro-phenyl)-pyrazol-1-yl]-acetic acid tert-butyl ester imparts unique chemical reactivity and biological activity compared to its analogs.
Biological Activity: The compound’s potential biological activities, such as antimicrobial and anticancer properties, distinguish it from similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl 2-[3-(4-nitrophenyl)pyrazol-1-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-15(2,3)22-14(19)10-17-9-8-13(16-17)11-4-6-12(7-5-11)18(20)21/h4-9H,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKMUGSFHCGVNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=CC(=N1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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